

An In-depth Technical Guide to the Crystal Structure of (+)-neo-Menthol

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Compound of Interest		
Compound Name:	MENTHOL, (+)-neo-	
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Abstract

(+)-neo-Menthol is one of the eight stereoisomers of menthol, a monoterpenoid alcohol widely utilized in pharmaceutical, food, and cosmetic industries for its characteristic cooling sensation and aroma. The three-dimensional arrangement of molecules in the solid state, or crystal structure, is of paramount importance as it dictates key physicochemical properties such as melting point, solubility, and bioavailability, which are critical for drug development and formulation. Despite its significance, a definitive experimental single-crystal X-ray diffraction structure of (+)-neo-menthol has not been reported in publicly accessible crystallographic databases. This guide provides a comprehensive overview of the molecular structure of (+)-neo-menthol, discusses the experimental and computational methodologies for determining its crystal structure, and presents comparative crystallographic data from its stereoisomer, (-)-menthol, to offer insights into the structural landscape of menthol isomers.

Introduction to (+)-neo-Menthol

(+)-neo-Menthol, systematically named (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol, is a diastereomer of the more common naturally occurring (-)-menthol.[1] Its molecular structure features a cyclohexane ring with three chiral centers, giving rise to its specific stereochemistry where the hydroxyl, isopropyl, and methyl groups are in axial, equatorial, and equatorial positions, respectively, in the most stable chair conformation. This unique spatial arrangement influences its intermolecular interactions and, consequently, its crystal packing.



Physicochemical Properties of Menthol Isomers

The physical properties of menthol isomers can vary significantly due to their different stereochemistries, which in turn affects their crystal lattice energies and packing efficiencies. Menthol is known to exhibit polymorphism, where a single compound can exist in multiple crystalline forms.[2][3] For instance, pure (-)-menthol has four known crystal forms.[4]

Table 1: Physicochemical Properties of selected Menthol Isomers

Property	(+)-neo-Menthol	(-)-Menthol
Molecular Formula	C10H20O	C10H20O
Molecular Weight	156.27 g/mol	156.27 g/mol
CAS Number	2216-52-6	2216-51-5
Melting Point	Information not readily available	41-45 °C
Boiling Point	212 °C	212 °C
Density	~0.89 g/mL	~0.89 g/mL

Note: Some specific properties for (+)-neo-Menthol are not as extensively documented as for (-)-Menthol.

Experimental Determination of Crystal Structure

The definitive method for determining the crystal structure of a small organic molecule like (+)-neo-menthol is single-crystal X-ray diffraction (SCXRD).[5] This technique provides precise atomic coordinates within the crystal lattice.

Crystallization Protocols

A prerequisite for SCXRD is the growth of high-quality single crystals.[6] Several techniques can be employed for the crystallization of small organic molecules.[7][8]

2.1.1. Slow Evaporation



- Solvent Selection: Dissolve the (+)-neo-menthol sample in a suitable solvent or a mixture of solvents in which it is moderately soluble. The solvent should be relatively volatile.
- Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.
- Crystal Growth: Loosely cover the container to allow for slow evaporation of the solvent at a
 constant temperature. This gradual increase in concentration will lead to the formation of
 single crystals over time.

2.1.2. Vapor Diffusion

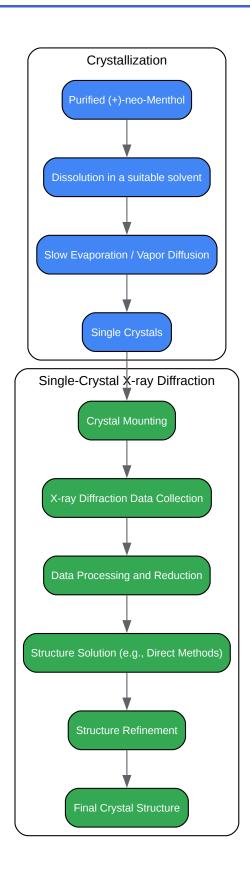
- Setup: Place a concentrated solution of (+)-neo-menthol in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent (the antisolvent) in which the compound is poorly soluble.
- Diffusion and Crystallization: The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

Once a suitable single crystal is obtained, the following general protocol is followed for data collection and structure solution:

- Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.[9]
- Data Processing: The intensities and positions of the diffracted spots are integrated and corrected for various experimental factors.
- Structure Solution and Refinement: The processed data is used to solve the phase problem and obtain an initial electron density map. This map is then used to build a molecular model, which is refined to fit the experimental data, yielding the final crystal structure.[10]





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A generalized workflow for the determination of a small molecule crystal structure.



Comparative Crystallographic Data: (-)-Menthol

In the absence of experimental data for (+)-neo-menthol, an analysis of the crystal structure of its well-studied stereoisomer, (-)-menthol, can provide valuable insights into the potential packing motifs and intermolecular interactions. The crystal structure of (-)-menthol has been determined and is available in the Crystallography Open Database (COD).[11]

Table 2: Crystallographic Data for (-)-Menthol

Parameter	Value
Crystal System	Trigonal
Space Group	P 31
a (Å)	21.262
b (Å)	21.262
c (Å)	5.984
α (°)	90
β (°)	90
y (°)	120
Volume (ų)	2342.77
Z	Information not available in the provided snippet
Density (calculated) (g/cm³)	Information not available in the provided snippet
Radiation type	ΜοΚα
Temperature (K)	Information not available in the provided snippet

Data sourced from the Crystallography Open Database (COD ID: 5000057).[11]

The crystal structure of (-)-menthol reveals a hexagonal packing arrangement. The molecules are likely held together by a network of hydrogen bonds involving the hydroxyl groups, as well as van der Waals interactions between the hydrocarbon portions of the molecules. The specific



arrangement of the bulky isopropyl and methyl groups in three-dimensional space will be a critical determinant of the crystal packing.

Computational Crystal Structure Prediction

In recent years, computational methods for crystal structure prediction (CSP) have emerged as a powerful tool to predict the crystal structures of organic molecules from first principles.[12][13] These methods explore the potential energy surface of the molecule to identify low-energy, stable crystal packings.

A typical CSP workflow involves:

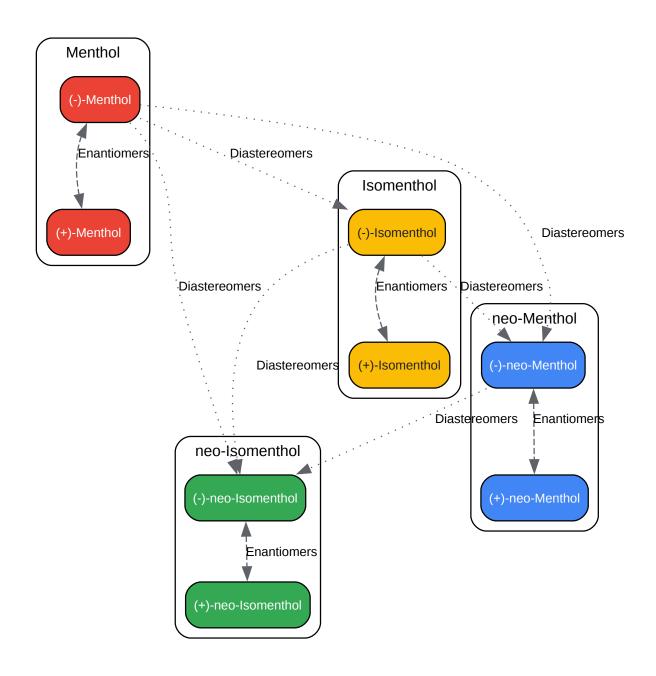
- Conformational Analysis: Identifying the low-energy gas-phase conformations of the (+)-neomenthol molecule.
- Crystal Packing Search: Generating a large number of plausible crystal packing arrangements using algorithms like simulated annealing or evolutionary algorithms.
- Lattice Energy Minimization: Optimizing the geometry of the generated crystal structures and ranking them based on their lattice energies, often calculated using a combination of molecular mechanics force fields and density functional theory (DFT).[12]

While CSP can generate a set of likely crystal structures, experimental validation remains essential to confirm the true solid-state arrangement.

Stereoisomeric Relationship of Menthol

The relationship between the eight stereoisomers of menthol is crucial for understanding their distinct properties. They exist as four pairs of enantiomers.





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The stereoisomeric relationships between the four pairs of menthol enantiomers.

Conclusion and Future Outlook

The determination of the crystal structure of (+)-neo-menthol is a crucial step for the full characterization of this important monoterpenoid. While an experimental structure is not yet available, this guide has outlined the established methodologies for its determination, including



crystallization and single-crystal X-ray diffraction. The provided crystallographic data for (-)-menthol serves as a valuable reference for understanding the structural chemistry of this class of compounds. Future work should focus on the successful crystallization of (+)-neo-menthol to enable its definitive structural elucidation. Furthermore, computational crystal structure prediction studies could provide theoretical insights into its likely packing arrangements, guiding experimental efforts and contributing to a more complete understanding of the solid-state properties of all menthol stereoisomers. This knowledge will ultimately aid in the rational design and development of products containing (+)-neo-menthol for the pharmaceutical and other industries.

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